![molecular formula C8H10O3 B1625855 Methyl 4,5-dimethyl-2-furoate CAS No. 61834-24-0](/img/structure/B1625855.png)
Methyl 4,5-dimethyl-2-furoate
Overview
Description
Methyl 4,5-dimethyl-2-furoate is a chemical compound . It is synthesized from a mixture of methyl 4-(chloromethyl)-5-methyl-2-furoate and acetic acid .
Synthesis Analysis
The synthesis of Methyl 4,5-dimethyl-2-furoate involves a mixture of 37.8 g (0.2 mole) of methyl 4-(chloromethyl)-5-methyl-2-furoate and 120 ml of 90% acetic acid prepared in a 250-ml round-bottomed flask fitted with a stirrer and reflux condenser .Molecular Structure Analysis
The molecular formula of Methyl 4,5-dimethyl-2-furoate is C8H10O3 . It contains a total of 21 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ester (aromatic), and 1 Furane .Chemical Reactions Analysis
Methyl 4,5-dimethyl-2-furoate can participate in various chemical reactions. For instance, it can undergo H-abstractions and OH-additions with hydroxyl radicals . The reaction kinetics of these processes have been studied using computational methods .Scientific Research Applications
Palladium-Catalyzed Direct Arylation
Methyl 2-furoate has been utilized as an alternative to furan in palladium-catalyzed direct arylation. This process involves the regioselective formation of 5-arylfurans and subsequent decarboxylative coupling to create 2,5-diarylfurans. This method presents methyl 2-furoate as a convenient substrate for the synthesis of mono- or poly-arylated furans, offering a valuable approach in organic synthesis (Fu & Doucet, 2011).
Synthesis of Heterocyclic Systems
Methyl 2-[(cyanophenoxy)methyl]-3-furoates, derived from methyl 2-furoate, have been used to synthesize novel heterocyclic systems. These compounds, synthesized through tandem cyclization, result in benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, expanding the range of heterocyclic compounds available for various applications (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).
Bio-Based Polymer Development
Methyl 2-furoate derivatives have been used in the development of bio-based polymers. For instance, 5,5'-Isopropylidene-bis(ethyl 2-furoate) has been reacted with dimethyl terephthalate to create copolyesters containing both terephthalate and furoate units. These polymers exhibit good thermal stability and have potential applications in sustainable materials engineering (Abid, Kamoun, Gharbi, & Fradet, 2008).
Catalytic Conversion in Biomass Valorization
The conversion of biomass-derived furans into valuable chemicals like methyl 2-furoate has been a significant focus, especially in the context of sustainable chemistry. Catalysts like gold nanoparticles have been studied for their efficiency in converting furfural into methyl 2-furoate, a product with applications in the fragrance and flavor industries. This conversion is part of broader research into the valorization of lignocellulose-derived compounds (Radhakrishnan et al., 2017).
Corrosion Inhibition
Research has also been conducted on the inhibition performance of furan derivatives like methyl 2-furoate on mild steel in acidic mediums. These compounds have shown potential as efficient corrosion inhibitors, an application crucial in the maintenance of industrial equipment and infrastructure (Khaled, 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 4,5-dimethylfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-4-7(8(9)10-3)11-6(5)2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWPDGWSQADZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543730 | |
Record name | Methyl 4,5-dimethylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethylfuran-2-carboxylate | |
CAS RN |
61834-24-0 | |
Record name | Methyl 4,5-dimethylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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